molecular formula C15H26O B1208669 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one CAS No. 8008-88-6

4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

Cat. No. B1208669
CAS RN: 8008-88-6
M. Wt: 222.37 g/mol
InChI Key: HDVXJTYHXDVWQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of naphthalene derivatives, such as the stereoselective synthesis of enantiomerically pure hexahydro-4a,5-dimethyl-2(3H)-naphthalenone, provides insights into the methodologies employed for synthesizing complex organic compounds. These methods often involve multiple steps, starting from simple precursors to achieve the desired stereochemistry and functionalization (Cuesta, González, & Bonjoch, 1999).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be elucidated using techniques such as X-ray crystallography, which reveals the planar and out-of-plane arrangements of different moieties within the molecule. This structural information is crucial for understanding the compound's reactivity and properties (Jacobson et al., 1996).

Chemical Reactions and Properties

The reactivity of naphthalene derivatives towards different chemical reactions, including electrophilic substitution and addition reactions, highlights their versatile chemical properties. Studies on the synthesis and properties of related compounds provide valuable information on the chemical behavior of these molecules under various conditions.

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure and functional groups. Investigations into these properties are essential for the practical application and material design of these compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photophysical behavior, of naphthalene derivatives are determined by their molecular structure and substituents. Research on related compounds, such as the study of photophysical behavior in various solvents, offers insights into how these properties can be tailored for specific applications (Moreno Cerezo et al., 2001).

Scientific Research Applications

Photophysical Behavior in Biological Systems

A study by Moreno Cerezo et al. (2001) explored the photophysical behavior of probes similar to 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one in biological systems. They examined the emission properties of these compounds in various solvents and their applications in peptide and protein studies. The findings suggest that such compounds are not just probes of polarity, indicating their broader utility in studying biological interactions and processes (Moreno Cerezo et al., 2001).

Probes for Photophysical Studies

Research by Everett et al. (2010) and Abelt et al. (2011) investigated the properties of compounds structurally similar to 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one. These studies focused on synthesizing derivatives and examining their photophysical properties, such as solvatochromism and emission behavior. This research highlights the potential use of such compounds in detailed photophysical analysis, which can be crucial in understanding molecular interactions and behaviors (Everett et al., 2010); (Abelt et al., 2011).

Cyclization Studies in Organic Synthesis

The cyclization of compounds related to 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one has been explored by Kusumi et al. (1975). Their work focused on the acid-catalyzed cyclization of similar compounds, leading to the synthesis of complex organic structures. This study provides insight into the applications of these compounds in synthetic organic chemistry, particularly in the synthesis of novel organic molecules (Kusumi et al., 1975).

Analysis of Conformations and Ring Inversions

Kamada and Yamamoto (1980) conducted IR and NMR studies on the conformations of molecules structurally related to 4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one. Their research provided detailed insights into the conformational dynamics of these compounds, which is crucial for understanding their chemical properties and potential applications in various scientific fields (Kamada & Yamamoto, 1980).

properties

IUPAC Name

4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVXJTYHXDVWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

CAS RN

8008-88-6, 5090-54-0
Record name Oils, valerian
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oils, valerian
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-Valeranone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036421
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
Reactant of Route 2
4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
Reactant of Route 3
4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
Reactant of Route 4
4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
Reactant of Route 5
4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
Reactant of Route 6
4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

Citations

For This Compound
2
Citations
VM Odyntsova, YI Korniievskyi, DY Skoryna… - 2022 - dspace.zsmu.edu.ua
Materials and methods. Samples of rhizomes with valerian roots made from medicinal plant raw materials of valerian according to the traditional production recipe (Tinctura Rhizomata …
Number of citations: 2 dspace.zsmu.edu.ua
ВМ Одинцова, ЮІ Корнієвський… - … і медичної науки …, 2022 - pharmed.zsmu.edu.ua
Materials and methods. Samples of rhizomes with valerian roots made from medicinal plant raw materials of valerian according to the traditional production recipe (Tinctura Rhizomata …
Number of citations: 0 pharmed.zsmu.edu.ua

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